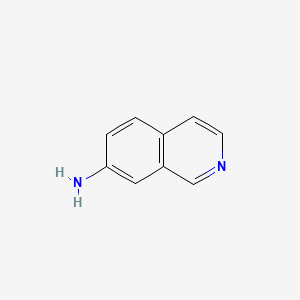

Isoquinolin-7-amine

Vue d'ensemble

Description

Isoquinolin-7-amine is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are found in many natural alkaloids. This compound, specifically, has a structure that includes an amine group at the seventh position of the isoquinoline ring, making it a valuable compound in various chemical and pharmaceutical research applications.

Applications De Recherche Scientifique

Isoquinolin-7-amine has a wide range of applications in scientific research:

Mécanisme D'action

Isoquinolin-7-amine, also known as 7-aminoisoquinoline, is a small organic molecule belonging to the class of isoquinolines and derivatives. These compounds contain an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . Now, let’s break down the requested aspects:

Action Environment

Environmental factors, such as pH, temperature, and co-administered substances, can significantly affect drug efficacy and stability.

As scientific knowledge evolves, we may gain deeper insights into its role in health and disease . 🌟

Analyse Biochimique

Biochemical Properties

Isoquinolin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinase 1 (CDK1) and cyclin B1 complex, leading to the phosphorylation of histone H3 . These interactions are crucial for its role in cell cycle regulation and apoptosis.

Cellular Effects

This compound has profound effects on different types of cells and cellular processes. It induces mitotic arrest and apoptotic cell death in human cervical cancer cells by activating the spindle assembly checkpoint . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it increases the activation of CDK1/cyclin B1 complex and the phosphorylation of histone H3, leading to cell cycle arrest at the G2/M phase .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It activates the mitotic spindle checkpoint by inducing the phosphorylation of BubR1 and the association between mitotic arrest deficient 2 (Mad2) and cell division cycle protein 20 . These events ultimately lead to the apoptosis of cancer cells. Additionally, this compound induces α-tubulin polymerization, contributing to spindle abnormalities and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can inhibit tumor growth in HeLa xenograft mice over time . Its stability and degradation products need to be monitored to understand its prolonged impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects. For instance, in BALB/c nu/nu mice bearing a HeLa xenograft, this compound significantly inhibited tumor growth at specific dosages . It is essential to determine the optimal dosage to balance efficacy and toxicity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isoquinolin-7-amine can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses a benzaldehyde and aminoacetoaldehyde diethyl acetal in an acidic medium to form isoquinoline . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) to produce isoquinoline derivatives .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the extraction from coal tar, where isoquinoline is isolated by fractional crystallization of the acid sulfate . This method exploits the basicity of isoquinoline compared to quinoline, allowing for selective extraction and purification.

Analyse Des Réactions Chimiques

Types of Reactions

Isoquinolin-7-amine undergoes various chemical reactions, including:

Reduction: Reduction of isoquinoline derivatives can yield tetrahydroisoquinoline compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.

Major Products

Oxidation: Pyridine-3,4-dicarboxylic acid.

Reduction: Tetrahydroisoquinoline.

Substitution: Nitroisoquinoline, sulfoisoquinoline.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: A structural isomer of isoquinoline, with the nitrogen atom in a different position on the aromatic ring.

Tetrahydroisoquinoline: A reduced form of isoquinoline, with additional hydrogen atoms added to the ring structure.

Papaverine: A naturally occurring isoquinoline alkaloid used as a vasodilator.

Uniqueness

Isoquinolin-7-amine is unique due to the presence of the amine group at the seventh position, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for specific interactions with biological targets, making it a valuable compound for drug development and other research applications.

Activité Biologique

Isoquinolin-7-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and neuroprotection. This article synthesizes current findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound, a derivative of isoquinoline, features an amine functional group at the 7-position of the isoquinoline ring. This structural modification is crucial for its biological activity, influencing its interactions with various biological targets.

Antitumor Activity

Recent studies have highlighted the potential of this compound and its derivatives in exhibiting antitumor properties. For example, novel derivatives synthesized from this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Case Study: Antitumor Mechanisms

A study focused on 7-aminoisoquinoline derivatives demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic genes such as Bax and caspases while downregulating anti-apoptotic genes like Bcl-2 . The induction of apoptosis was confirmed via flow cytometry, indicating cell cycle arrest at the G2/M phase, further supporting the anticancer potential of these compounds.

| Compound | IC50 (µM) | Apoptotic Gene Activation | Anti-apoptotic Gene Inhibition |

|---|---|---|---|

| 3e | 0.031 | P53, Bax | CDK4, Bcl2 |

| 3f | 0.023 | Caspase 3, Caspase 9 | MMP1 |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties, particularly through its role as an inhibitor of neuronal nitric oxide synthase (nNOS). Inhibition of nNOS is considered a potential therapeutic strategy for neurodegenerative disorders.

The interaction of this compound derivatives with nNOS has been characterized through structure-activity relationship (SAR) studies. Compounds derived from this scaffold have shown selective inhibition of nNOS over other nitric oxide synthase isoforms, which is critical for reducing neuroinflammation and protecting neuronal cells .

Binding Affinity Studies

Understanding the binding affinity of this compound to plasma proteins is essential for evaluating its pharmacokinetic properties. Studies have demonstrated that isoquinoline alkaloids can bind effectively to human serum albumin (HSA), which plays a significant role in drug distribution within the body .

Binding Characteristics

The binding constants for Isoquinolin derivatives to HSA have been reported, indicating that modifications at specific positions can enhance binding affinity. For instance, the binding constant for berberine (a related alkaloid) was found to be approximately M, suggesting a strong interaction that could be extrapolated to Isoquinolin derivatives .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Antitumor Activity : Induces apoptosis in cancer cells by modulating apoptotic and anti-apoptotic gene expression.

- Neuroprotection : Acts as a selective inhibitor of nNOS, potentially mitigating neurodegenerative processes.

- Protein Binding : Demonstrates significant binding affinity to serum albumins, influencing pharmacokinetics.

Propriétés

IUPAC Name |

isoquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGUQIQEUWFBDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562696 | |

| Record name | Isoquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23707-37-1 | |

| Record name | Isoquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key photophysical properties of N,N-diethyl-3-(4-(methylsulfonyl)phenyl)isoquinolin-7-amine and how do they relate to its structure?

A1: N,N-diethyl-3-(4-(methylsulfonyl)phenyl)this compound (referred to as 2b in the paper) exhibits interesting photophysical properties, particularly its solvatochromism. This means its absorption and emission spectra shift depending on the solvent polarity. [] This behavior arises from the molecule's "push-pull" design, featuring an electron-donating diethylamino group and an electron-withdrawing methylsulfonylphenyl group connected via the isoquinoline core. This creates a dipole moment sensitive to the surrounding solvent environment, impacting its excited state and resulting in shifted emission wavelengths. [] The paper highlights that 2b, along with its counterpart 1a (3-(4-methoxyphenyl)-7-nitroisoquinoline) which possesses an opposite dipole moment, show particularly interesting photophysical profiles. []

Q2: Could you elaborate on potential applications of N,N-diethyl-3-(4-(methylsulfonyl)phenyl)this compound based on its photophysical properties?

A2: The observed solvatochromism of N,N-diethyl-3-(4-(methylsulfonyl)phenyl)this compound suggests its potential utility as a polarity-sensitive fluorescent probe. [] Changes in its emission wavelength depending on the surrounding environment could be used to monitor polarity variations in different systems. This could be valuable in biological imaging, where it could report on the polarity of different cellular compartments. Additionally, the strong fluorescence and large Stokes shifts observed for some of its alkynyl precursors, particularly those with a free aldehyde group (like compounds 8a-c in the paper), make them promising candidates for developing advanced functional materials. [] These could find use in applications like organic light-emitting diodes (OLEDs) or fluorescent sensors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.